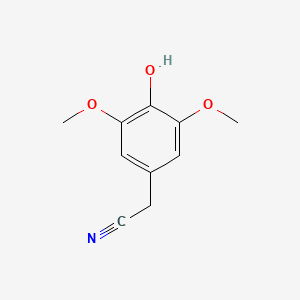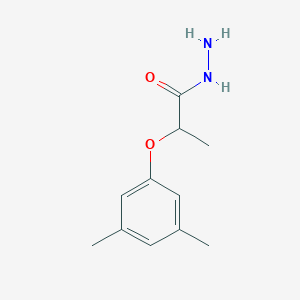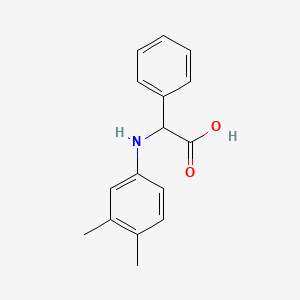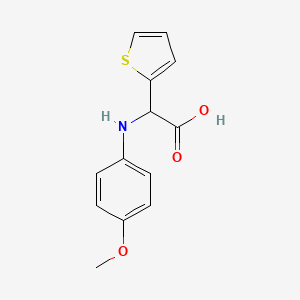
2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) as seen in the preparation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid . This suggests that similar methods could potentially be applied to synthesize the compound , possibly involving the use of methoxy-substituted aniline and thiophene derivatives as starting materials.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques such as IR, 1H NMR, and mass analysis . Additionally, the stereochemical structure of a similar compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was determined by X-ray crystallography . These techniques could be employed to analyze the molecular structure of 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid to confirm its stereochemistry and ensure the purity of the synthesized compound.
Chemical Reactions Analysis
The papers describe reactions involving the formation of thiadiazole derivatives and the regio- and stereoselective reactions of hexahydropyrimidine-2-thiones with arylamines . These reactions indicate that the methoxy and anilino groups can participate in chemical reactions under acidic conditions, which could be relevant when considering the reactivity of this compound in various chemical environments.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the papers, the antimicrobial activities of related thiadiazole derivatives suggest that the compound may also exhibit biological activity. The solubility, melting point, and other physical properties would need to be determined experimentally, as would the compound's stability under different conditions and its potential for forming salts or esters.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Thiadiazole Derivatives : A study by Noolvi et al. (2016) demonstrated the synthesis of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, indicating the potential for synthesizing bioactive derivatives from similar compounds (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Antispasmodic Activity : Research by McMillan and Scott (1956) on similar derivatives, like α-(2-cycloalkenyl)-2-thienylacetic acids, revealed notable antispasmodic activity, which is significant for therapeutic applications (McMillan & Scott, 1956).
Asymmetric Hydrogenation : Stoll and Süess (1974, 1975) conducted studies on asymmetric hydrogenation of similar compounds, yielding products like (+)-2-(4-Methoxy-5-phenyl-3-thienyl)propionic acid with high optical purity, illustrating the compound's relevance in stereoselective synthesis (Stoll & Süess, 1974), (Stoll & Süess, 1975).
Pharmacological Applications
Antimicrobial and Antitubercular Agents : Yar et al. (2006) synthesized phenoxy acetic acid derivatives, including those related to 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid, demonstrating their potential as anti-mycobacterial agents (Yar, Siddiqui, & Ali, 2006).
Chemical Synthesis of Biologically Active Compounds : The study by Miszke et al. (2008) on the synthesis of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives highlights the broader context of utilizing similar compounds in synthesizing biologically active molecules with potential antimicrobial properties (Miszke et al., 2008).
properties
IUPAC Name |
2-(4-methoxyanilino)-2-thiophen-2-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-17-10-6-4-9(5-7-10)14-12(13(15)16)11-3-2-8-18-11/h2-8,12,14H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWPIJKTTXHAIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C2=CC=CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374870 |
Source


|
| Record name | 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199461-24-0 |
Source


|
| Record name | 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

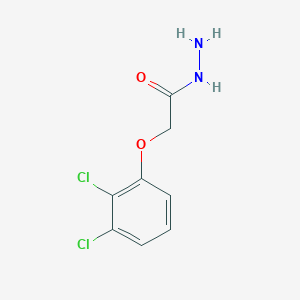

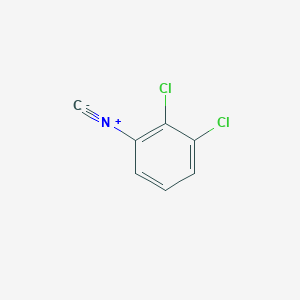

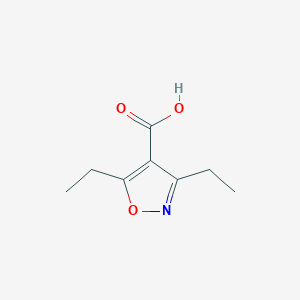



![4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide](/img/structure/B1334116.png)

